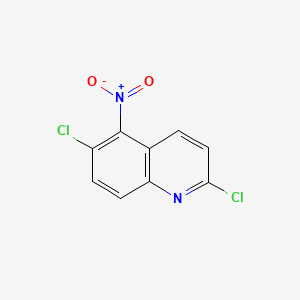

2,6-Dichloro-5-nitroquinoline

Description

Historical Context of Quinoline (B57606) Synthesis and Derivatives in Scientific Inquiry

The journey of quinoline chemistry in academic research began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govtandfonline.comiipseries.org Initially, coal tar was the main source for commercial quinoline. tandfonline.com The fundamental heterocyclic core structure of quinoline, a benzene (B151609) ring fused to a pyridine (B92270) ring, was identified in 1871. tandfonline.com The natural world provided early examples of quinoline's significance, with alkaloids like quinine, cinchonidine, and cinchonine, found in the bark of the Cinchona tree, featuring this scaffold. iipseries.orgresearchgate.net Quinine, in particular, has been a cornerstone in the treatment of malaria for centuries. rsc.org

The late 19th century marked a pivotal era for synthetic quinoline chemistry, with the development of several named reactions that are still fundamental today. The Skraup synthesis, discovered in 1880, was a significant breakthrough, allowing for the laboratory-scale production of quinoline by heating aniline (B41778) and glycerol (B35011) with sulfuric acid and an oxidizing agent. nih.govrsc.org This was followed by other key methods for creating diverse substituted quinolines, including the Friedländer synthesis in 1882, the Doebner-von Miller synthesis, and the Conrad-Limpach-Knorr synthesis. nih.govtandfonline.comiipseries.org These classical methods laid the groundwork for the extensive exploration of quinoline derivatives in scientific research. tandfonline.comiipseries.org The first quinoline-based synthetic drug, cinchocaine, was developed as a local anesthetic. nih.gov The discovery of the antimalarial properties of synthetic quinolines, such as chloroquine (B1663885) in the 1940s, further solidified the importance of this heterocyclic system in medicinal chemistry. globalresearchonline.net

| Key Historical Quinoline Synthesis Methods | | :--- | :--- | | Synthesis Method | Description | | Skraup Synthesis (1880) | Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline. nih.govrsc.org | | Friedländer Synthesis (1882) | A condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to yield a quinoline derivative. nih.goviipseries.org | | Doebner-von Miller Reaction | A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds or their precursors to react with anilines. tandfonline.com | | Conrad-Limpach-Knorr Synthesis | This method involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr). tandfonline.comiipseries.org | | Combes Quinoline Synthesis | Involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.org |

Significance of Substituted Quinolines in Contemporary Academic Research

Quinoline and its derivatives continue to be a subject of intense academic investigation due to their broad spectrum of applications, particularly in medicinal chemistry and materials science. noveltyjournals.comnumberanalytics.com The versatility of the quinoline scaffold allows for the synthesis of a vast library of substituted compounds with diverse biological and physical properties. orientjchem.org

In the field of drug discovery and design, the quinoline nucleus is widely recognized as a "privileged scaffold". researchgate.netorientjchem.orgnih.govbohrium.comrsc.org This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. researchgate.netnih.gov The ability to easily modify the quinoline ring system through various synthetic pathways allows researchers to fine-tune the pharmacological properties of the resulting molecules. orientjchem.orgnih.gov

The significance of the quinoline scaffold is underscored by its presence in a wide array of approved drugs with diverse therapeutic applications. nih.gov These include antimalarials, anticancer agents, antibacterials, antifungals, antivirals, and anti-inflammatory drugs. nih.govresearchgate.netorientjchem.org The adaptability of the quinoline structure enables the design of compounds that can act as topoisomerase inhibitors, kinase inhibitors, and agents that interact with DNA. nih.gov The ongoing research into quinoline derivatives continues to yield novel compounds with potential applications in treating a multitude of diseases, highlighting its enduring importance in medicinal chemistry. orientjchem.orgbohrium.com

| Examples of Bioactive Quinoline Derivatives | | :--- | :--- | :--- | | Compound Name | Class | Therapeutic Area | | Quinine | Natural Alkaloid | Antimalarial nih.govrsc.org | | Chloroquine | Synthetic Derivative | Antimalarial nih.govresearchgate.net | | Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov | | Camptothecin | Natural Alkaloid | Anticancer researchgate.netnih.gov | | Bedaquiline | Diarylquinoline | Antitubercular nih.gov | | Nitroxoline | 8-Hydroxyquinoline (B1678124) | Antimicrobial, Anticancer bohrium.com |

The introduction of halogen atoms and nitro groups onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the parent compound. orientjchem.orgacs.org

Halogenated Quinolines: The presence of a halogen atom, such as chlorine or bromine, can significantly influence a molecule's properties. orientjchem.org Halogenation can enhance lipid solubility, which may improve membrane permeability. In the context of antimalarial research, the inclusion of a halogen has been shown to significantly boost the drug's activity. orientjchem.org Furthermore, halogenated quinolines are of great interest because the halogen can serve as a handle for further synthetic modifications, allowing for the creation of more complex and diverse structures through reactions like palladium-catalyzed cross-coupling. acs.org Research has shown that select halogenated quinolines possess potent activity against drug-resistant bacteria and their biofilms. researchgate.netnih.gov The development of catalysts for the selective hydrogenation of halogenated quinolines is an active area of research, as it provides a route to important building blocks for medicinal chemistry while preserving the crucial carbon-halogen bond. digitellinc.com

Nitrated Quinolines: The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the quinoline ring. This modification can enhance the potential for DNA intercalation or enzyme inhibition. Nitrated quinolines are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active molecules and serves as a precursor for further derivatization. Recent studies have explored the synthesis of novel quinoline nitrate (B79036) derivatives as potential anticancer agents, where the nitro group may contribute to the compound's cytotoxic effects or act as a nitric oxide (NO) donor. nih.govresearchgate.net The synthesis of specific isomers, such as those required for compounds like 2,6-dichloro-5-nitroquinoline, often involves the careful nitration of a pre-existing substituted quinoline. The regioselectivity of nitration reactions on the quinoline ring is a subject of ongoing synthetic investigation. acs.orgacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXCRTPDGCOPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672140 | |

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209246-34-3 | |

| Record name | 2,6-Dichloro-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2,6 Dichloro 5 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring

The presence of the electron-withdrawing nitro group and the chloro substituents deactivates the quinoline ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comscribd.com This type of reaction is a cornerstone of quinoline chemistry, allowing for the introduction of a wide array of functional groups. numberanalytics.comresearchgate.net

Displacement of Halogen Atoms by Various Nucleophiles

The chlorine atoms at the 2- and 6-positions of 2,6-dichloro-5-nitroquinoline are susceptible to displacement by various nucleophiles. The reactivity of these positions is influenced by the electronic effects of the nitro group. Generally, the chlorine atom at the 2-position is more readily displaced than the one at the 6-position due to the activating effect of the quinoline nitrogen. numberanalytics.comuop.edu.pk

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of substituted quinoline derivatives. For instance, reaction with amines can yield aminoquinolines, which are precursors to compounds with potential biological activity. researchgate.net The reaction conditions typically involve a suitable solvent and often a base to facilitate the removal of HCl.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

|---|---|

| Amines (R-NH2) | 2-Amino-6-chloro-5-nitroquinolines |

| Alkoxides (R-O⁻) | 2-Alkoxy-6-chloro-5-nitroquinolines |

| Thiolates (R-S⁻) | 2-Thio-6-chloro-5-nitroquinolines |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. mdpi.comnih.gov This reaction involves the addition of a nucleophile, typically a carbanion bearing a leaving group at the nucleophilic center, to the aromatic ring, followed by the elimination of a hydrogen halide. kuleuven.be

In the context of nitroquinolines, VNS reactions provide a direct route to introduce substituents at positions activated by the nitro group, which are typically ortho and para to it. kuleuven.becdnsciencepub.com For 5-nitroquinolines, VNS reactions can occur at the C-6 and C-8 positions. cdnsciencepub.com The regioselectivity of the attack is influenced by steric and electronic factors. cardiff.ac.uk This method has been successfully applied for the amination of nitroquinolines using reagents like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. cdnsciencepub.comacs.org

Reduction of the Nitro Group to an Amino Group

The nitro group of this compound can be readily reduced to a primary amino group, yielding 2,6-dichloro-5-aminoquinoline. clockss.org This transformation is a crucial step in the synthesis of various quinoline derivatives, as the resulting amino group can be further functionalized.

Several reducing agents can be employed for this purpose, with common choices including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). clockss.org The reaction conditions, such as temperature, can sometimes influence the outcome, with higher temperatures potentially leading to the hydrogenolysis of the chlorine atoms. clockss.org

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are effective for this reduction. masterorganicchemistry.com

The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the quinoline ring or the displacement of the chloro substituents. doi.org

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and can react with alkyl halides to form quaternary quinolinium salts. uomustansiriyah.edu.iq It can also be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reactions at the Nitro Group

The nitro group itself can participate in various transformations beyond reduction. For instance, it strongly activates the quinoline ring towards nucleophilic attack. In some cases, the nitro group can be displaced by a nucleophile, although this is less common than the displacement of halogens.

Reactions at the Chloro Substituents

The chlorine atoms at positions 2 and 6 are the primary sites for nucleophilic aromatic substitution, as detailed in section 3.1.1. The differential reactivity of these two positions can be exploited for selective functionalization. The C-2 chlorine is generally more reactive towards nucleophiles due to the influence of the adjacent ring nitrogen. numberanalytics.comuop.edu.pk This allows for sequential substitution reactions, where the C-2 position is modified first, followed by reaction at the C-6 position under more forcing conditions.

Formation of Hybrid Molecules and Conjugates from Dichloro-nitroquinoline Scaffolds

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, has emerged as a powerful tool in medicinal chemistry for the design of novel therapeutic agents. juniperpublishers.commdpi.com This approach aims to create new chemical entities with potentially improved efficacy, enhanced selectivity, or a dual mode of action that can address challenges like drug resistance. juniperpublishers.comnih.gov Dichloro-nitroquinoline scaffolds, including this compound, serve as versatile platforms for developing such hybrid molecules due to their inherent chemical reactivity.

The two chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, allowing for the attachment of various molecular fragments. Simultaneously, the nitro group can be chemically transformed, most commonly via reduction to an amino group, which provides an additional site for derivatization. These reactive sites enable the conjugation of the dichloro-nitroquinoline core with other bioactive scaffolds, such as 1,2,3-triazoles, isatins, or other drug molecules, through appropriate linkers or direct bonds. juniperpublishers.com

A prominent method for creating these conjugates is through click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). juniperpublishers.com This reaction efficiently and regioselectively links a quinoline moiety modified with an azide (B81097) or alkyne group to a second molecule bearing the complementary functional group. juniperpublishers.comnih.gov For instance, quinoline-1,2,3-triazole hybrids have been synthesized using this method, demonstrating the utility of the quinoline scaffold in creating complex molecular architectures with potential applications in treating diseases like cancer and malaria. juniperpublishers.comresearchgate.net

Research into quinoline-based hybrids has produced a variety of conjugates with significant biological activity. One study reported the synthesis of 1H-1,2,3-triazole-tethered 7-chloroquinoline-isatin hybrids, which showed promising antimalarial activity, particularly against chloroquine-resistant strains of P. falciparum. juniperpublishers.com Another area of investigation involves creating dual-drug hybrids, such as those combining the pharmacophores of primaquine (B1584692) and chloroquine (B1663885). nih.govresearchgate.net In one synthetic approach, 4,7-dichloroquinoline (B193633) was reacted directly with primaquine under neat conditions to yield hybrid molecules. nih.gov These examples, while not all starting specifically from the this compound isomer, illustrate the established principle of using dichloroquinoline scaffolds as a foundation for building novel conjugated molecules. nih.govresearchgate.net

The design of these hybrids often aims to combine the properties of both parent molecules to overcome the limitations of single-drug therapies. mdpi.comnih.gov Molecules presenting naphthoquinone moieties, for example, have been hybridized with quinoline-related scaffolds to develop new antineoplastic agents. mdpi.comnih.gov The resulting hybrid molecules are then evaluated for their biological effects, with the goal of identifying new lead compounds for drug discovery. nih.govresearchgate.net

Table 1: Examples of Hybrid Molecules Derived from Quinoline Scaffolds

| Starting Scaffold (or Analogue) | Linked Pharmacophore/Molecule | Linkage Type | Reported Biological Activity / Target | Citation(s) |

| 7-Chloroquinoline | Isatin (B1672199) | 1,2,3-Triazole | Antimalarial (against P. falciparum) | juniperpublishers.com |

| 4,7-Dichloroquinoline | Primaquine | Direct C-N bond | Antimalarial | nih.govresearchgate.net |

| 8-Hydroxyquinoline (B1678124) | 1,2,3-Triazole | Varies | Antifungal (against Candida species) | juniperpublishers.com |

| Quinoline | Coumarin | Amide | Anticancer | researchgate.net |

| 8-Methoxyquinoline-5-sulfonamide | Various organic azides | 1,2,3-Triazole | Anticancer, Antimicrobial | nih.gov |

Biological Activity and Pharmacological Potential of 2,6 Dichloro 5 Nitroquinoline Derivatives in Academic Research

Anticancer Research and Mechanisms of Action

The core structure of 2,6-dichloro-5-nitroquinoline has served as a scaffold for the synthesis of various derivatives with potential anticancer properties. Research has explored their efficacy against a range of cancer models and has begun to elucidate the intricate molecular pathways through which they exert their effects.

Evaluation against Various Cancer Cell Lines and Tumor Models

Derivatives of this compound have been evaluated for their cytotoxic effects against several human cancer cell lines. For instance, a study on 2-quinolyl-1,3-tropolone derivatives, which include structures with the dichloro-nitroquinoline moiety, demonstrated potent anti-proliferative activity. rsc.org Specifically, compound 3d , identified as 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone, exhibited significant activity against a panel of six human cancer cell lines, including ovarian (OVCAR-3, OVCAR-8), colon (HCT 116), lung (H441, A549), and pancreatic (Panc-1) cancer cells, with IC₅₀ values ranging from 0.63 to 3.93 μM. rsc.org

Another study highlighted that the parent compound, this compound, showed significant inhibition of cell proliferation in human lung cancer (A-549) and colon cancer (HCT-116) cell lines, with IC50 values of 10 µM and 15 µM, respectively. Nitroquinoline derivatives, in general, have shown promise against various cancer types, including lymphoma, leukemia, glioma, and cancers of the bladder, breast, and pancreas. ajrconline.org

Table of Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Source(s) |

| 3d (5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone) | OVCAR-3, OVCAR-8, HCT 116, H441, A549, Panc-1 | 0.63 - 3.93 μM | rsc.org |

| This compound | A-549 (Human Lung Cancer) | 10 µM | |

| This compound | HCT-116 (Human Colon Cancer) | 15 µM |

Inhibition of Specific Biological Pathways (e.g., MetAP2, Sirtuin 1/2, Cathepsin B, FAK)

The anticancer effects of quinoline (B57606) derivatives are often linked to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell survival and proliferation.

Methionine Aminopeptidase 2 (MetAP2): Nitroxoline (5-nitro-8-hydroxy-quinoline), a related nitroquinoline, was identified as an effective inhibitor of MetAP2, an enzyme critical for angiogenesis. ajrconline.org This suggests a potential mechanism for the anti-angiogenic properties of nitroquinoline derivatives.

Sirtuin 1/2 (SIRT1/2): Sirtuins are a class of NAD+-dependent deacetylases involved in cellular regulation. Some quinoline-based compounds have been investigated as sirtuin inhibitors. acs.orgacs.org For example, cambinol, a non-selective sirtuin inhibitor, targets both SIRT1 and SIRT2. acs.orgnih.gov The inhibition of SIRT1 can lead to the hyperacetylation of targets like p53, potentially sensitizing cancer cells to DNA-damaging agents. acs.orgnih.gov DFIQ, another quinoline derivative, has been shown to inhibit SIRT1 expression, which may switch autophagy from a pro-survival to a pro-apoptotic function under conditions of oxidative stress. mdpi.com

Cathepsin B: This cysteine protease is often overexpressed in tumors and is involved in invasion and metastasis. Nitroxoline has been shown to inhibit cathepsin B activity, which contributes to its ability to impair tumor progression. ajrconline.orgselleckchem.com Other quinoline derivatives have also been explored as cathepsin B inhibitors. nih.govgoogle.comresearchgate.net

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, and survival. researchgate.net Certain 2-arylquinoline derivatives have been identified as potent dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and FAK. nih.gov For instance, quinoline derivatives have shown FAK inhibitory activity with IC₅₀ values in the nanomolar range, such as 14.25 nM for one of the most potent compounds. nih.govmdpi.com Inhibition of the FAK signaling network has been associated with cell cycle arrest, suppression of tumor cell invasion, and apoptosis induction. researchgate.net

Induction of Apoptosis and Suppression of Cancer Cell Migration/Invasion

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Derivatives of this compound have demonstrated this capability.

The 2-quinolyl-1,3-tropolone derivative 3d was shown to induce apoptosis in ovarian (OVCAR-3, OVCAR-8) and colon (HCT 116) cancer cell lines. rsc.org This was confirmed by the observation of PARP cleavage, a hallmark of apoptosis, in cells treated with the compound. rsc.org Furthermore, this compound significantly reduced the colony formation ability of these cancer cells. rsc.org

Other nitroquinoline derivatives have also been reported to induce apoptosis. ajrconline.orgnih.govresearchgate.net The mechanism can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways. researchgate.net For example, some quinoline-hydrazone derivatives induce apoptosis by causing membrane blebbing and condensation of the nucleus in cancer cells. nih.gov

In addition to inducing cell death, certain nitroquinoline derivatives can suppress the migration and invasion of cancer cells, which are critical steps in metastasis. ajrconline.orgnih.gov This has been linked to the downregulation of factors associated with cell migration. nih.gov

Radiosensitizing Properties of Quinoline-Platinum Complexes

Hypoxic cells within tumors are often resistant to radiation therapy. Researchers have explored the use of nitroaromatic compounds as radiosensitizers, as they can be reduced under hypoxic conditions to form reactive species that enhance the effects of radiation.

Studies on quinoline and nitroquinoline complexes of platinum have investigated their potential as radiosensitizing agents. scispace.comrdd.edu.iqnih.gov Specifically, cis-5-nitroquinoline platinum complexes showed greater radiosensitizing ability in hypoxic Chinese hamster ovary (CHO) cells compared to oxic cells. scispace.com The trans-5-nitroquinoline complex was an even more effective radiosensitizer in hypoxia than its cis isomer. scispace.com These findings suggest that the nitro group on the quinoline ring plays a crucial role in their radiosensitizing properties. scispace.comnih.gov Furthermore, bimetallic platinum complexes with N-heterocyclic carbene ligands have also demonstrated significant radiosensitizing effects, suggesting that the combination of platinum with heterocyclic scaffolds can enhance the persistence of radiation-induced DNA damage. researchgate.net

Preclinical Pharmacodynamic Evaluation

Preclinical studies provide initial insights into how a drug affects the body. For some quinoline derivatives, preclinical evaluations have been conducted. For instance, in vivo studies using zebrafish xenograft models have been used to assess the anticancer potential of novel quinoline derivatives like DFIQ. mdpi.com While specific pharmacodynamic data for this compound itself is limited in the provided context, the broader class of quinoline derivatives has undergone such evaluations, demonstrating antitumor activity and safety in in vivo models, which supports their potential for further development. researchgate.net

Antimicrobial Research (Antibacterial and Antifungal)

The quinoline scaffold is a well-established feature in many antimicrobial agents. Research has also extended to derivatives of this compound to assess their efficacy against various bacterial and fungal pathogens.

The mechanism of antimicrobial action for quinoline derivatives often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. rsc.orgijpcbs.com The interaction with nucleic acids and proteins, facilitated by the nitro group which can be bioreduced to reactive intermediates, is another proposed mechanism for their cytotoxic effects on microbes.

Studies have shown that various quinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. ijpcbs.comderpharmachemica.comekb.eg For example, certain 2-phenyl-quinoline analogs have been tested against species like E. coli, H. influenzae, S. aureus, S. pneumoniae, and S. pyogenes. tandfonline.com Additionally, some novel s-triazine derivatives incorporating a quinoline moiety showed moderate to good activity against tested bacterial strains. derpharmachemica.com

In terms of antifungal activity, quinoline derivatives have been evaluated against pathogenic yeasts like Candida albicans and Candida glabrata. ekb.egnih.govnih.gov A series of 2,6-disubstituted quinoline derivatives, including 6-amide and 6-urea derivatives, were found to have fungicidal activity against C. albicans, with some also being effective against the emerging pathogen C. glabrata. nih.gov Notably, several of these compounds were also able to eradicate C. albicans biofilms, which are notoriously resistant to conventional antifungal agents. nih.gov The mechanism for some of these compounds involves the induction of reactive oxygen species (ROS) in the fungal cells. nih.gov

Table of Antimicrobial Activity of Quinoline Derivatives

| Derivative Class | Target Organism(s) | Observed Activity | Source(s) |

| 2,6-Disubstituted quinolines (6-amide and 6-urea) | Candida albicans | Fungicidal (MFC < 15 µM) | nih.gov |

| 2,6-Disubstituted quinolines (6-amide) | Candida glabrata | Fungicidal (MFC < 50 µM) | nih.gov |

| s-Triazine derivatives with quinoline moiety | Various bacteria | Moderate to good inhibition | derpharmachemica.com |

| 2-Quinolylthio pyridine (B92270) derivatives | Various bacteria and fungi | Promising activity compared to standards | bohrium.com |

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Fungi | Activity comparable to or higher than fluconazole | nih.gov |

Other Reported Biological Activities of Quinoline Derivatives

Beyond their antimicrobial and antifungal properties, quinoline derivatives have been explored for a range of other pharmacological activities. nih.govresearchgate.net

Malaria remains a major global health issue, and the quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine (B1663885). nih.govmdpi.com Research has demonstrated that synthetic derivatives of quinoline show promising antimalarial activity. In one study, ten synthetic quinoline derivatives were evaluated for their activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro, as well as their efficacy in mice infected with Plasmodium berghei. nih.gov Several of these compounds exhibited significant antimalarial action without showing cytotoxicity to human cell lines at the tested concentrations. nih.gov Another study on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives found that several compounds exhibited potent inhibitory effects against both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com

Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Hybrid 4-aminoquinoline (B48711) (4b) | 3D7 (CQ-sensitive) | 0.0130 | mdpi.com |

| Hybrid 4-aminoquinoline (4i) | K1 (CQ-resistant) | 0.014 | mdpi.com |

| Hybrid 4-aminoquinoline (4j) | K1 (CQ-resistant) | 0.30 | mdpi.com |

| Hybrid 4-aminoquinoline (12) | K1 (CQ-resistant) | 0.46 | mdpi.com |

| Aminoquinoline Salt (I) | FCR-3 (CQ-resistant) | 6-20 µM | openaccessjournals.com |

| Aminoquinoline Salt (II) | FCR-3 (CQ-resistant) | 6-20 µM | openaccessjournals.com |

| Aminoquinoline Salt (III) | FCR-3 (CQ-resistant) | 6-20 µM | openaccessjournals.com |

Quinoline derivatives have also been investigated for their anti-inflammatory potential, with some compounds acting as inhibitors of cyclooxygenase-II (COX-II). google.com COX-II is an enzyme that is induced during inflammation and is a key target for anti-inflammatory drugs. google.comnih.gov Patent literature describes quinoline derivatives that are designed to selectively inhibit COX-II, thereby providing anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. google.com Research on benzhydrylpiperazine-based derivatives has identified compounds with dual COX-2/5-LOX inhibitory activity. rsc.org For example, compound 9d from this study showed potent COX-2 inhibition and a significant anti-inflammatory response in animal models. rsc.org

Table 4: COX-2 Inhibitory Activity of Selected Derivatives

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzhydrylpiperazine derivative (9d) | COX-2 | 0.25 | rsc.org |

| Celecoxib (Standard) | COX-2 | 0.36 | rsc.org |

Antiviral Activity

While direct studies focusing exclusively on the antiviral properties of this compound are not extensively documented in the available research, the broader class of quinoline derivatives has shown significant promise as antiviral agents. researchgate.net The quinoline core is a constituent of many natural alkaloids and synthetic drugs that exhibit a range of biological activities, including antiviral effects against viruses like HIV, Zika, influenza, and hepatitis C. researchgate.net

Research into related structures provides a rationale for investigating the antiviral potential of this compound. For instance, various quinoline derivatives have been shown to interfere with viral life cycles by targeting essential viral enzymes such as polymerases and proteases. vulcanchem.com Studies on Rh(III)-catalyzed quinoline derivatives have identified them as inhibitors of the SARS-CoV-2 main protease (Mpro), with binding affinities in the nanomolar range. vulcanchem.com

Furthermore, the synthesis of novel thiopyrano[2,3-b]quinolines has yielded compounds with moderate activity against influenza A viruses. mdpi.com Molecular docking studies of these derivatives suggested potential interactions with the M2 channel and polymerase basic protein 2 of the virus. mdpi.com Another class, hydroxyquinoline-pyrazole derivatives, has demonstrated promising antiviral activity against a spectrum of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. vulcanchem.com The selective inhibition of human cytomegalovirus (HCMV) has been achieved with 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (B57391) (BDCRB), a dichlorinated benzimidazole riboside, which acts by blocking the maturational cleavage of viral DNA. medchemexpress.com These findings collectively underscore the potential of halogenated and substituted quinoline-like scaffolds in the development of new antiviral therapeutics.

Antioxidant Activity

The biological activity of nitroaromatic compounds like this compound is often intricately linked to their redox properties. The nitro group can undergo bioreduction to create reactive intermediates that influence the cellular redox environment. A prominent example from the nitroquinoline family is 4-nitroquinoline-1-oxide (4-NQO), a well-characterized carcinogen known to induce significant oxidative stress. jst.go.jpnih.gov Studies have shown that 4-NQO treatment leads to a decrease in antioxidant enzyme activities and promotes lipid peroxidation. jst.go.jpnih.gov

Conversely, research has also demonstrated that the damaging, oxidative effects of 4-NQO can be counteracted by substances with antioxidant properties. For example, plant extracts from neem leaf, turmeric, and apple have been shown to protect against 4-NQO-induced carcinogenesis, an effect attributed to their antioxidant functions. jst.go.jpnih.gov Similarly, cell-free extracts from certain yeast strains exhibited antioxidant activity and were able to inhibit lipid peroxidation induced by 4-NQO. oup.comresearchgate.net

While some quinoline derivatives are studied for their potential as antioxidants, the presence of the nitro group in this compound suggests its mechanism of action could involve the generation of reactive oxygen species and interaction with cellular antioxidant systems. This dual potential as both an inducer of oxidative stress and a target for antioxidant intervention makes nitroquinolines a subject of continued investigation.

Antitubercular Activity

The quinoline scaffold is a key component in the development of new antitubercular agents. Research has consistently shown that derivatives of quinoline exhibit potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. researchgate.netresearchgate.net The presence of a nitro group on the quinoline ring appears to be a particularly important feature for enhancing this activity.

Studies on ring-substituted quinolines have identified compounds with a nitro group that display significant efficacy against the Mtb H37Rv strain. One of the most effective compounds, with substituents at the R1, R2, and R3 positions, demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL, which is comparable to the first-line anti-TB drug isoniazid. researchgate.net Another study highlighted that 5-alkoxy-8-nitroquinolines exhibited excellent activity; a derivative with a seven-carbon chain at the fifth position and a nitro group at the eighth position had an MIC of 1 µg/mL and achieved 99% inhibition. amazonaws.com

The data below summarizes the antitubercular activity of several nitro-substituted quinoline analogues, illustrating the potent effects conferred by the nitro functional group.

| Compound Series | Key Substituents | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Ring-Substituted Quinolines | R1=R2=c-C6H11, R3=NO2 | M. tuberculosis H37Rv | 1.0 | researchgate.net |

| 5-Alkoxy-8-nitroquinolines | 5-(CH2)6CH3, 8-NO2 | M. tuberculosis H37Rv | 1.0 | amazonaws.com |

| 5-Alkoxy-8-nitroquinolines | 5-OCH2CH(CH3)2, 8-NO2 | M. tuberculosis H37Rv | 6.25 | amazonaws.com |

| Ring-Substituted Quinolines | Selected Analogues | Single-Drug-Resistant Mtb | ≤ 6.25 | researchgate.net |

Drug Repurposing Initiatives for Quinoline Derivatives

Drug repurposing, the strategy of identifying new uses for approved drugs, offers a cost-effective and accelerated pathway for therapeutic development by leveraging existing safety and pharmacokinetic data. Current time information in Bangalore, IN.nih.gov Quinoline derivatives have become prime candidates for such initiatives due to their broad spectrum of biological activities. Current time information in Bangalore, IN.nih.gov

A notable example is Nitroxoline, a nitroquinoline-based antibiotic traditionally used for urinary tract infections. researchgate.netnih.gov Recent research has uncovered its potential as a potent anticancer agent, leading to extensive investigation for its repurposing in oncology. nih.govuniroma1.it Nitroxoline has been identified as a selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which are key regulators of gene transcription and are implicated in various cancers. researchgate.netnih.gov

Studies have demonstrated that Nitroxoline effectively disrupts the interaction between the BRD4 bromodomain and acetylated histones, leading to the downregulation of critical cancer-driving genes. nih.gov This mechanism induces cell cycle arrest and apoptosis in cancer cells, including those of MLL leukemia and pancreatic cancer. nih.govuniroma1.it The success in repurposing Nitroxoline highlights the therapeutic plasticity of the nitroquinoline scaffold and provides a strong rationale for evaluating other derivatives, such as this compound, for new clinical applications.

| Compound | Original Indication | Repurposed Indication | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|---|

| Nitroxoline | Antibiotic (Urinary Tract Infections) | Anticancer (e.g., Leukemia, Pancreatic Cancer) | Selective BET Bromodomain Inhibitor (e.g., BRD4) | Inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. Disrupts interaction between BRD4 and acetylated H4 peptide with an IC50 of 0.98 μM. | researchgate.netnih.govnih.govuniroma1.it |

| Chloroquine | Antimalarial | Antiviral (e.g., SARS-CoV-2) | Lysosomotropic agent, perturbs pH levels | Investigated for ability to interfere with viral entry, replication, and release. | mdpi.com |

Computational and Theoretical Studies of 2,6 Dichloro 5 Nitroquinoline

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed for its favorable balance between computational cost and accuracy. researchgate.netarxiv.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting the geometry, reactivity, and electronic characteristics of molecules like 2,6-dichloro-5-nitroquinoline. semanticscholar.orgdergipark.org.trnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the lowest potential energy. arxiv.orgsemanticscholar.org For this compound, this involves calculating bond lengths, bond angles, and dihedral angles to establish its most stable conformation.

The planarity of the quinoline (B57606) ring system is a key feature, but substitutions can cause minor distortions. A significant aspect of the conformational analysis for this molecule would be the orientation of the nitro (NO₂) group relative to the quinoline plane. Due to steric hindrance from the adjacent chlorine atom at the 6-position, the nitro group is likely forced to twist out of the plane of the aromatic ring. nih.gov DFT calculations can precisely determine this dihedral angle and the energy barrier associated with its rotation. nih.gov The optimized geometric parameters serve as the foundation for all subsequent property calculations. semanticscholar.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following table is a representation of the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.)

| Parameter | Value (DFT/B3LYP) |

| Bond Lengths (Å) | |

| C5-N(O₂) | Calculated Value |

| N-O (nitro) | Calculated Value |

| C2-Cl | Calculated Value |

| C6-Cl | Calculated Value |

| Bond Angles (º) | |

| C4-C5-C6 | Calculated Value |

| C5-C6-Cl | Calculated Value |

| C4-C5-N(O₂) | Calculated Value |

| Dihedral Angles (º) | |

| C4-C5-N-O | Calculated Value |

| C6-C5-N-O | Calculated Value |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wuxibiology.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgnih.gov

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. semanticscholar.orgnih.gov For this compound, the electron-withdrawing nature of the nitro group and chlorine atoms is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a high potential for chemical reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Note: These parameters are derived from HOMO and LUMO energies. Specific values for this compound would require a dedicated computational study.)

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / 2η (where μ is chemical potential) | Propensity to accept electrons |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). mdpi.com

Color coding is used to visualize these regions:

Red: Areas of most negative electrostatic potential, indicating electron-rich regions. These are susceptible to electrophilic attack. researchgate.net

Blue: Areas of most positive electrostatic potential, indicating electron-poor regions. These are preferred sites for nucleophilic attack. researchgate.net

Green: Areas of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The regions around the hydrogen atoms on the quinoline ring would exhibit positive potential (blue). The presence of the electronegative chlorine atoms and the nitro group would create complex potential distributions across the aromatic system, helping to identify the most likely sites for nucleophilic substitution reactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. researchgate.netut.ac.ir It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. wisc.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra (UV-Visible spectra). cecam.org TD-DFT calculations can determine the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netosti.gov This method is a widely used and computationally efficient way to predict the electronic spectra of medium to large molecules. osti.gov For quinoline derivatives, TD-DFT has been successfully used to correlate calculated electronic transitions with experimental UV-Vis spectra. dergipark.org.tr Such a study on this compound would identify the specific electronic transitions (e.g., π → π*) responsible for its absorption characteristics.

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical switching. researchgate.netresearchgate.net Computational methods can predict the NLO response of a molecule by calculating key parameters like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit high NLO activity. nih.gov In this compound, the quinoline ring provides the π-conjugated system, while the nitro group acts as a strong electron acceptor. This intramolecular charge transfer character suggests that the molecule could possess notable NLO properties. Theoretical calculations of the hyperpolarizability tensor components would quantify this potential and indicate its suitability for development as an NLO material. researchgate.netmdpi.com

Table 3: Calculated Nonlinear Optical (NLO) Properties (Note: The following table is a representation of the type of data obtained from NLO calculations. Specific values for this compound would require a dedicated computational study.)

| Parameter | Unit | Calculated Value |

| Dipole Moment (μ) | Debye | Calculated Value |

| Mean Polarizability (α) | esu | Calculated Value |

| First Hyperpolarizability (βtot) | esu | Calculated Value |

Topological Studies (AIM, ELF, LOL, RDG) for Intermolecular Interactions

Computational quantum chemistry offers sophisticated tools for analyzing the electronic structure of molecules, providing deep insights into chemical bonding and intermolecular interactions. For compounds like this compound, topological analyses such as Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are employed to characterize and visualize non-covalent interactions that govern its molecular recognition and crystal packing.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them. The analysis focuses on bond critical points (BCPs), which are locations where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, a study on hydroxychloroquine (B89500) used AIM to identify N-H…H, C-H…H, and C-H…C hydrogen bonds, with low electron density and positive Laplacian values at the BCPs characteristic of closed-shell, non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help visualize regions of high electron localization, which are typically associated with atomic cores, covalent bonds, and lone pairs. These methods provide a qualitative picture of chemical bonding and electron distribution. Higher ELF values indicate greater electron localization, such as in covalent bonds, while lower values suggest a more delocalized electron cloud. This analysis is crucial for understanding how the electron distribution within the this compound scaffold influences its interaction with other molecules.

Reduced Density Gradient (RDG): The RDG method is particularly effective for identifying and visualizing weak non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates isosurfaces that highlight different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue-colored surfaces.

Weak van der Waals Interactions: Appear as green-colored surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored surfaces.

In a computational study of 2-Methyl-8-nitroquinoline, a related compound, RDG analysis was used to visualize these varied interactions, providing a comprehensive picture of the forces stabilizing the molecular structure. For this compound, RDG analysis would be expected to reveal van der Waals interactions involving the quinoline rings and potential halogen bonds involving the chlorine atoms.

| Topological Method | Information Provided | Typical Application for Quinoline Derivatives |

| AIM | Identifies and characterizes chemical bonds and non-covalent interactions through Bond Critical Points (BCPs). | Characterizing the nature and strength of hydrogen bonds and other weak interactions within the crystal lattice. |

| ELF | Maps regions of high electron localization, corresponding to covalent bonds and lone pairs. | Visualizing the electron distribution around the aromatic rings, nitro group, and chlorine atoms to predict sites for interaction. |

| LOL | Provides a complementary view to ELF, highlighting areas where electrons are localized. | Differentiating between covalent and non-covalent regions, aiding in the understanding of molecular reactivity. |

| RDG | Visualizes and categorizes non-covalent interactions (hydrogen bonds, van der Waals, steric repulsion). | Identifying the specific intermolecular forces, such as π-π stacking, halogen bonding, and hydrogen bonding, that direct crystal packing. |

Molecular Dynamics Simulations for Reactive Properties and Tautomeric Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes, reactive properties, and stability.

For this compound, MD simulations can be employed to explore its structural flexibility and identify sites susceptible to chemical reaction. A study on related 8-hydroxyquinoline (B1678124) derivatives used MD simulations in conjunction with DFT calculations to evaluate their reactive properties. Such simulations can reveal how the molecule behaves in a condensed phase, for example, in a solvent, showing how solvent molecules arrange around it and influence its reactivity. The simulations can track bond lengths, angles, and dihedral angles to understand the molecule's conformational landscape and identify the most stable arrangements.

The reactivity of the molecule can be inferred by analyzing its dynamic behavior and interactions. For instance, MD simulations can help identify which atoms are most exposed or which functional groups are most likely to participate in interactions, guiding the prediction of reactive sites for nucleophilic or electrophilic attack.

Furthermore, MD simulations are valuable for assessing the relative stability of different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While quinoline itself does not have common tautomers, substituted quinolines can. A computational study on 7-hydroxy-8-(azophenyl)quinoline demonstrated that different tautomers (azo and hydrazone forms) can coexist in solution. Theoretical calculations can determine the relative energies and stability of these forms. MD simulations could then be used to study the dynamics of the proton transfer process and the equilibrium between the different tautomeric states under specific conditions, such as in different solvents or at various temperatures.

Molecular Docking Studies for Ligand-Target Interactions and Drug-Likeness

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target. Quinoline derivatives are known to possess a wide range of biological activities, and docking studies are frequently used to elucidate their mechanism of action.

Prediction of Binding Affinity and Interaction Modes

The primary outputs of a molecular docking simulation are the binding pose of the ligand in the receptor's active site and a score that estimates the binding affinity. This score, often expressed in kcal/mol, represents the Gibbs free energy of binding; a more negative value indicates a stronger and more stable interaction.

For a compound like this compound, docking studies would involve placing it into the active site of a target protein and evaluating the resulting interactions. These interactions are

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing quinoline (B57606) derivatives often involve the use of harsh chemicals, high temperatures, and significant waste generation. ijpsjournal.comnih.gov The future of synthesizing 2,6-dichloro-5-nitroquinoline and its analogs lies in the adoption of green and sustainable chemistry principles. ijpsjournal.comresearchgate.netacs.org This involves a paradigm shift from conventional protocols to advanced methodologies that minimize waste, reduce solvent consumption, and lower energy input. researchgate.net

Key areas of development include:

Eco-friendly Catalysts: The use of versatile and environmentally friendly catalysts, such as formic acid, p-toluenesulfonic acid (p-TSA), and para-sulfonic acid calix acs.orgarene (CX4SO3H), has shown promise in quinoline synthesis. ijpsjournal.comresearchgate.net Future work could focus on developing and optimizing recyclable nanocatalysts, which offer advantages like high atom economy, high yields, and reduced reaction times. acs.orgnih.gov

Greener Solvents: A move towards the use of greener solvents like ethanol (B145695) and water will further support the eco-friendly synthesis of these compounds. researchgate.net Solvent-free reaction conditions are also being explored to make production more sustainable. ijpsjournal.com

Energy-Efficient Techniques: Methodologies such as microwave and ultrasound-assisted synthesis are being investigated to enhance reaction efficiency and reduce energy consumption. ijpsjournal.comnih.gov

Exploration of New Biological Targets for this compound Derivatives

Quinoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ekb.egresearchgate.netnih.gov While much of the anticancer research has focused on mechanisms like the inhibition of protein kinases, topoisomerase, and tubulin polymerization, there is significant opportunity to explore novel biological targets for this compound derivatives. ekb.egglobalresearchonline.net

Future research should aim to identify and validate new molecular targets to expand the therapeutic potential of these compounds. Potential areas of exploration include:

Epigenetic Modulators: Investigating the ability of these derivatives to inhibit enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs), could open new avenues for cancer therapy. mdpi.com

Signaling Pathways: A deeper dive into the impact of these compounds on various carcinogenic signaling pathways, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, could reveal novel mechanisms of action. nih.gov

Parasitic Diseases: Given the known anti-parasitic activity of some quinolines, exploring the efficacy of this compound derivatives against targets in parasites like Plasmodium falciparum and Toxoplasma gondii is a worthwhile endeavor. researchgate.net

The identification of new biological targets will be crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a cost-effective tool for predicting the biological activity and toxicity of chemical compounds, thereby reducing the need for extensive animal testing. nih.govresearchgate.netnih.gov For this compound and its derivatives, advanced computational modeling will be instrumental in elucidating their SAR.

Future efforts in this area should focus on:

3D-QSAR Approaches: Utilizing methods like Comparative Molecular Field Analysis (CoMFA) to analyze the three-dimensional steric and electrostatic properties of these molecules can provide deeper insights into their interaction with biological targets. mdpi.comsciengine.com Analyzing the contour maps generated from these models can help identify key structural features that enhance biological activity. mdpi.com

Machine Learning Models: Employing machine learning algorithms, such as transformer convolutional neural networks, can lead to the development of robust and predictive QSAR models. pandawainstitute.com

Toxicity Prediction: Developing QSAR models specifically focused on predicting the toxicity of nitroaromatic compounds is essential for designing safer drug candidates. nih.govresearchgate.net

These computational approaches will accelerate the design and optimization of novel derivatives with improved therapeutic profiles.

Integration of Experimental and Computational Approaches for Drug Discovery

The synergy between experimental testing and computational modeling is a powerful strategy in modern drug discovery. mdpi.comresearchgate.net For this compound derivatives, an integrated approach can streamline the process from hit identification to lead optimization.

This integrated workflow would involve:

Virtual Screening: Utilizing computational models to screen large libraries of virtual compounds to identify promising candidates for synthesis and biological evaluation. nih.gov

Rational Drug Design: Using insights from 3D-QSAR and molecular docking studies to rationally design new derivatives with enhanced binding affinity and specificity for their biological targets. mdpi.comnih.gov This includes modifying existing compounds based on the analysis of contour maps that highlight regions where steric or electrostatic modifications could improve activity. mdpi.com

Pharmacokinetic Profiling: Employing in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools to assess the drug-like properties of new designs early in the discovery process. benthamdirect.com

By combining computational predictions with experimental validation, researchers can more efficiently identify and develop potent and safe drug candidates. researchgate.net

Investigation of Combination Therapies Involving this compound Analogs

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of cancer treatment, often leading to improved efficacy and reduced drug resistance. ijpsjournal.com Investigating the potential of this compound analogs in combination with existing anticancer drugs or phytochemicals is a promising area of future research.

Key research directions include:

Synergistic Effects with Chemotherapeutics: Studies have shown that combining quinoline-chalcone hybrids with drugs like paclitaxel (B517696) can have a synergistic effect on multi-drug resistant cancer cells. nih.gov Future research could explore the synergistic potential of this compound analogs with a broader range of chemotherapeutic agents.

Combination with Phytochemicals: The potentiation of the antibacterial activity of halogenated quinolines by plant-derived phytochemicals like gallic acid has been demonstrated. nih.gov Similar synergistic interactions could be explored in the context of cancer therapy, combining this compound analogs with phytochemicals known for their anticancer properties. mdpi.com

Overcoming Drug Resistance: Molecular hybridization, combining the quinoline scaffold with other pharmacophoric moieties, has yielded promising anticancer hybrids. ijpsjournal.com This strategy could be employed to design analogs of this compound that are effective against drug-resistant cancers.

The development of effective combination therapies could significantly enhance the clinical utility of this compound analogs in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-5-nitroquinoline, and what are the critical reaction parameters?

- Methodology : Synthesis typically involves sequential halogenation and nitration of quinoline derivatives. For example, chlorination at the 2- and 6-positions can be achieved using phosphorus oxychloride (POCl₃), followed by nitration at the 5-position with a nitric acid-sulfuric acid mixture. Reaction temperature (<5°C for nitration) and stoichiometric control are critical to avoid over-nitration or decomposition .

- Validation : Confirm regioselectivity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for related nitroquinolines (e.g., 5-Chloro-8-nitroquinoline, InChIKey:

DHRPLGHWWKFRKY-UHFFFAOYSA-N) .

Q. How can the structural features of this compound be characterized to confirm its identity?

- Techniques :

- NMR : Analyze - and -NMR to verify substitution patterns (e.g., aromatic proton splitting for nitro and chloro groups).

- IR Spectroscopy : Identify nitro (1520–1350 cm) and C-Cl (750–550 cm) stretches .

- X-ray Crystallography : Resolve crystal structure for absolute confirmation, as demonstrated for similar compounds like N-(2,6-dichlorophenyl)quinoline derivatives (PDB ID: 5JJ) .

Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?

- Assays :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare with 5-Chloro-8-nitroquinoline, which shows MIC values <10 µg/mL against E. coli .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC. Note that nitro groups often enhance cytotoxicity but may require metabolic activation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) influence the bioactivity of this compound?

- Structure-Activity Relationship (SAR) :

- Nitro Group : The 5-nitro group enhances electron-withdrawing effects, potentially increasing DNA intercalation or enzyme inhibition.

- Chlorine Substituents : 2,6-Dichloro substitution may improve lipid solubility and membrane permeability vs. mono-chloro analogs (e.g., 6-Methyl-5-nitroquinoline, PubChem CID: 10059440) .

- Experimental Design : Synthesize analogs (e.g., 2,6-Difluoro-5-nitroquinoline) and compare bioactivity using dose-response assays .

Q. How should researchers address contradictions in reported bioactivity data for nitroquinoline derivatives?

- Root Causes : Variability may arise from differences in assay conditions (e.g., pH, serum content), cell line selection, or compound purity. For example, 6-Fluoro-5-nitroquinoline exhibits pH-dependent solubility, affecting IC values .

- Resolution :

- Standardization : Follow NIH preclinical guidelines for experimental reporting (e.g., cell passage number, solvent controls) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to quantify effect sizes across studies .

Q. What computational methods can predict the interaction of this compound with biological targets?

- Approaches :

- Molecular Docking : Simulate binding to enzymes like DNA gyrase (PDB: 1KZN) using AutoDock Vina. Compare with 8-Nitroquinoline, which shows affinity for heme-containing proteins .

- QSAR Modeling : Train models on nitroquinoline derivatives to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Strategies :

- Catalysis : Screen Lewis acids (e.g., FeCl) to enhance nitration regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates during chlorination .

- Analytical QC : Monitor reaction progress via TLC and HPLC, referencing CAS RN 1209246-34-3 for purity standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.